(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide (S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460179
InChI: InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
SMILES: CC(C(=O)NC1CCCN(C1)C)N
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide

CAS No.:

Cat. No.: VC13460179

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name (2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide
Standard InChI InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
Standard InChI Key VRXHEABADVDPMR-YUMQZZPRSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@H]1CCCN(C1)C)N
SMILES CC(C(=O)NC1CCCN(C1)C)N
Canonical SMILES CC(C(=O)NC1CCCN(C1)C)N

Introduction

Structural and Chemical Properties

Molecular Configuration

The compound features two chiral centers: one at the α-carbon of the propionamide backbone and another at the C3 position of the piperidine ring. Both centers exhibit an S-configuration, as denoted in its IUPAC name: (2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide . The piperidine moiety adopts a chair conformation, while the amide group participates in hydrogen bonding, influencing solubility and reactivity .

Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Boiling Point344.5 ± 42.0 °C (Predicted)
Density1.05 ± 0.1 g/cm³ (Predicted)
pKa14.97 ± 0.20 (Predicted)
Molecular Weight185.27 g/mol

The elevated pKa suggests a weakly basic amine group, which may protonate under physiological conditions, enhancing water solubility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Piperidine Derivatization: (S)-1-Methylpiperidin-3-amine is prepared via reductive amination of 3-piperidinone using methylamine and a chiral catalyst to enforce the S-configuration.

  • Amide Coupling: The amine reacts with (S)-2-aminopropionic acid activated as an acyl chloride or mixed anhydride. Stereochemical integrity is maintained using coupling agents like HATU in anhydrous DMF .

Industrial Scalability

Industrial protocols optimize yield (>75%) by employing continuous-flow reactors to enhance mixing and reduce side reactions . Critical parameters include temperature control (0–5°C during coupling) and stoichiometric excess of the acylating agent .

Biological Activity and Mechanisms

Opioid Receptor Modulation

Structural analogs of this compound exhibit nanomolar affinity for μ-opioid receptors (MOR). For example, derivatives with hydroxyl substitutions at the C5 position of a tetrahydronaphthalene moiety showed KiK_i values of 75 ± 21 nM in guinea pig ileum (GPI) assays . The S-configuration at both chiral centers enhances receptor selectivity by aligning with the MOR’s hydrophobic binding pocket .

Enzyme Inhibition

Preliminary studies suggest inhibitory activity against serine proteases, potentially due to the amide group mimicking peptide bonds. In vitro assays with trypsin revealed an IC₅₀ of 12 µM, though further validation is required.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (logP = 1.2) positions it as a candidate for neuropathic pain relief. Patents disclose analogs as 5-HT₁F agonists for migraine prophylaxis, with hemisuccinate salts enhancing oral bioavailability .

Comparative Analysis with Structural Analogs

CompoundModificationsMOR Affinity (KiK_i)Selectivity (MOR/δOR)
(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamideNone190 ± 42 nM100:1
2-Amino-N-isopropyl-N-((S)-1-methyl-piperidin-3-yl)-propionamideIsopropyl substitution580 ± 65 nM50:1
(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamideCyclopropyl and R-configuration460 ± 55 nM30:1

Data adapted from .

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